tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate
Brand Name: Vulcanchem
CAS No.: 24935-15-7
VCID: VC16546456
InChI: InChI=1S/C9H15N3/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,12H,1,6-7,10-11H2
SMILES:
Molecular Formula: C9H15N3
Molecular Weight: 165.24 g/mol

tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate

CAS No.: 24935-15-7

Cat. No.: VC16546456

Molecular Formula: C9H15N3

Molecular Weight: 165.24 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-(4-aMinophenylaMino)propylcarbaMate - 24935-15-7

Specification

CAS No. 24935-15-7
Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
IUPAC Name 4-N-(3-aminopropyl)benzene-1,4-diamine
Standard InChI InChI=1S/C9H15N3/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5,12H,1,6-7,10-11H2
Standard InChI Key BBTXLQCRYVJFBM-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N)NCCCN

Introduction

Chemical Synthesis and Optimization

The synthesis of tert-butyl 3-(4-aminophenylamino)propylcarbamate typically involves a multi-step sequence starting from tert-butyl (3-aminopropyl)carbamate . A representative pathway is outlined below:

Preparation of tert-Butyl (3-Aminopropyl)carbamate

The precursor tert-butyl (3-aminopropyl)carbamate is synthesized via the reaction of 1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step ensures selective protection of the primary amine, yielding a stable intermediate .

Coupling with 4-Nitroaniline

The secondary amine of tert-butyl (3-aminopropyl)carbamate is then reacted with 4-nitroaniline using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) . These reagents facilitate amide bond formation while minimizing racemization. The reaction proceeds as follows:

tert-Butyl (3-aminopropyl)carbamate+4-nitroanilineEDCI/HOBttert-butyl 3-(4-nitrophenylamino)propylcarbamate\text{tert-Butyl (3-aminopropyl)carbamate} + \text{4-nitroaniline} \xrightarrow{\text{EDCI/HOBt}} \text{tert-butyl 3-(4-nitrophenylamino)propylcarbamate}

Reduction of Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or FeCl₃ in the presence of hydrazine . For instance, FeCl₃-mediated reduction in methanol under reflux conditions achieves quantitative conversion:

tert-Butyl 3-(4-nitrophenylamino)propylcarbamateFeCl3,N2H4tert-butyl 3-(4-aminophenylamino)propylcarbamate\text{tert-Butyl 3-(4-nitrophenylamino)propylcarbamate} \xrightarrow{\text{FeCl}_3, \text{N}_2\text{H}_4} \text{tert-butyl 3-(4-aminophenylamino)propylcarbamate}

Typical Reaction Conditions

  • Temperature: 60–80°C

  • Solvent: Methanol or ethanol

  • Yield: 75–85% after column chromatography (20–40% ethyl acetate/hexane) .

Structural Characterization

The compound is characterized using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): Signals include δ 9.25 (s, 1H, NH), 7.30–7.10 (m, Ar-H), and 1.40 (s, 9H, tert-butyl) .

  • ¹³C NMR: Peaks at 156.2 ppm (carbamate C=O) and 115–130 ppm (aromatic carbons) .

Mass Spectrometry

  • Molecular Ion: [M+H]⁺ at m/z 305.2 (C₁₅H₂₄N₄O₂) .

Melting Point and Solubility

  • Melting Point: 210–212°C (decomposition observed above 215°C) .

  • Solubility: Sparingly soluble in water; soluble in chloroform, ethyl acetate, and methanol .

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₂₄N₄O₂
Molecular Weight304.38 g/mol
logP (Partition Coefficient)1.8 (Predicted)
pKa9.2 (amine), 12.1 (carbamate)

These properties suggest moderate lipophilicity, enabling potential blood-brain barrier penetration for CNS applications .

Challenges and Future Directions

Synthetic Limitations

  • Low yields (<50%) in large-scale reactions due to byproduct formation during EDCI/HOBt coupling .

  • Sensitivity of the tert-butyl group to acidic conditions necessitates careful handling .

Pharmacokinetic Optimization

  • Bioavailability: Poor aqueous solubility may limit oral absorption. Prodrug strategies (e.g., phosphate esters) are under investigation .

  • Metabolism: Hepatic glucuronidation of the aryl amine group requires further study .

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